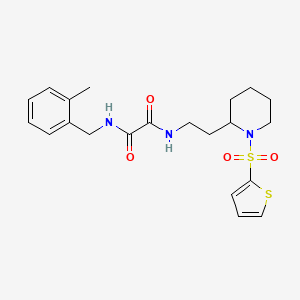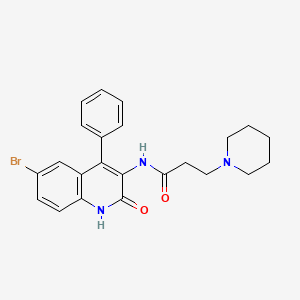![molecular formula C16H11F3N4O2 B2635972 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole CAS No. 339016-00-1](/img/structure/B2635972.png)
3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole” has a CAS Number of 339016-00-1 . It has a molecular weight of 348.28 and its IUPAC name is 1H-indole-3-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available data.Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Studies have demonstrated the reactions of indoles with nitrogen dioxide and nitrous acid in aprotic solvents, leading mainly to the formation of isonitroso and nitroso indole derivatives. This research offers insights into the chemical behavior and potential synthetic applications of indole derivatives in creating various bioactive molecules (Astolfi et al., 2006).
Biological Activity
- Indole derivatives have been designed and synthesized to study their activity on HIV-1 Reverse Transcriptase, showcasing the potential of such compounds in antiviral research. These findings highlight the role of indole-based molecules in developing therapeutic agents against viruses (Meleddu et al., 2016).
- Another study focused on the synthesis of novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming at eco-friendly fungicides and bactericides. This research underscores the versatility of indole derivatives in generating compounds with significant antimicrobial activity (Singh & Nagpal, 2005).
Antiproliferative and Antioxidant Potential
- The antiproliferative and antioxidant potential of new biphenyl-derived Schiff bases from indole have been evaluated, indicating their significant cytotoxic activity against tumor cell lines. Such studies are critical in cancer research, showing the application of indole derivatives in designing molecules with potential anticancer properties (Tan et al., 2019).
Mechanistic Insights into Chemical Reactions
- Research on the nitrosation of indoles in dilute acid has provided mechanistic insights into the formation of nitroso-products, contributing to our understanding of electrophilic substitution reactions in heterocyclic chemistry and the synthesis of novel indole derivatives (Challis & Lawson, 1973).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMANAJASCSHKO-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)
![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

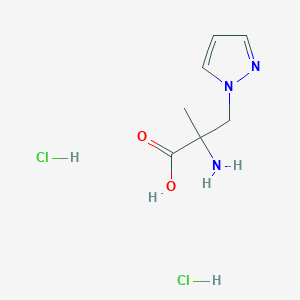
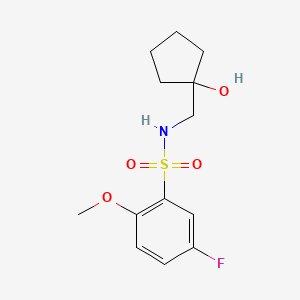
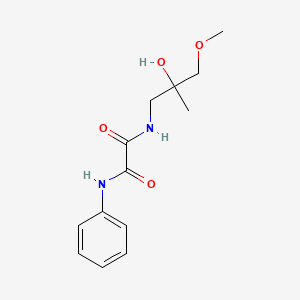
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)


![N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635901.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2635904.png)
